

HPLC analysis of 2-Hydroxy-4-phenylbenzoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbenzoic acid

CAS No.: 4482-27-3

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An In-Depth Technical Guide to the HPLC Analysis of **2-Hydroxy-4-phenylbenzoic Acid**

Introduction

2-Hydroxy-4-phenylbenzoic acid, a key intermediate in organic synthesis and a potential component in pharmaceutical and materials science, requires precise and reliable analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity. This application note provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of **2-Hydroxy-4-phenylbenzoic acid**, designed for researchers, scientists, and drug development professionals. The methodology detailed herein is grounded in fundamental chromatographic principles and validated according to internationally recognized standards to ensure data integrity and reproducibility.

Principle of the Chromatographic Method

The separation of **2-Hydroxy-4-phenylbenzoic acid** is achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode of chromatography, the analyte

is separated based on its hydrophobic/hydrophilic interactions with the stationary and mobile phases.[1][2]

- **Stationary Phase:** A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used. The hydrophobic C18 chains provide a surface that retains the analyte through van der Waals forces. The choice of a C18 column is predicated on its proven efficacy for retaining and separating aromatic and moderately polar compounds like phenolic acids.[3]
- **Mobile Phase:** A polar mobile phase, consisting of a mixture of an aqueous solvent and an organic modifier (e.g., acetonitrile or methanol), is employed to elute the analyte from the column.[4][5][6]
- **Analyte Retention and Elution:** **2-Hydroxy-4-phenylbenzoic acid**, being a moderately polar molecule due to its phenyl, hydroxyl, and carboxylic acid functional groups, partitions between the nonpolar stationary phase and the polar mobile phase. The organic modifier in the mobile phase is the "strong" solvent; increasing its concentration reduces the retention time of the analyte.
- **pH Control:** A critical aspect of this analysis is the control of the mobile phase pH. **2-Hydroxy-4-phenylbenzoic acid** has an acidic carboxylic group (predicted $pK_a \approx 2.97$) and a weakly acidic phenolic group.[7] To ensure reproducible retention and sharp, symmetrical peak shapes, the analysis must be performed at a pH well below the pK_a of the carboxylic acid (typically $pH < 3$). This is achieved by adding an acidifier like phosphoric acid or trifluoroacetic acid (TFA) to the aqueous component of the mobile phase.[8][9] Operating at a low pH suppresses the ionization of the carboxylate group, rendering the molecule less polar and promoting its retention on the nonpolar C18 stationary phase.
- **Detection:** The presence of aromatic rings and conjugated systems in the molecule allows for sensitive detection using an ultraviolet (UV) spectrophotometric detector. The optimal wavelength for detection is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Materials and Reagents

- **Instrumentation:**

- HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance (0.01 mg readability).
- pH meter.
- Ultrasonic bath.
- Syringe filters (0.45 μm or 0.22 μm , PTFE or nylon).
- Chemicals and Reagents:
 - **2-Hydroxy-4-phenylbenzoic acid** reference standard (>98% purity).
 - Acetonitrile (ACN), HPLC gradient grade.
 - Water, HPLC or Milli-Q grade.
 - Phosphoric acid (H_3PO_4), ACS grade or higher (~85%).
 - Methanol (MeOH), HPLC grade (for cleaning and sample preparation if necessary).
- Chromatographic Column:
 - A C18 reversed-phase column is recommended. A common, robust choice would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 μm .

Experimental Protocols

Preparation of Mobile Phases

- Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. For 1000 mL, add 1.0 mL of 85% phosphoric acid to 999 mL of water. Filter through a 0.45 μm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
- Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas before use.

Standard Solution Preparation

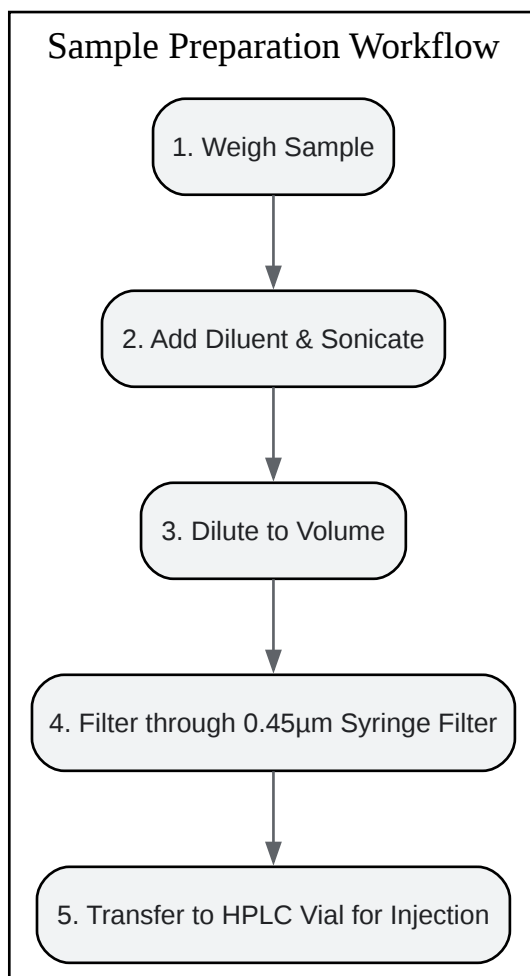
- Stock Standard Solution (e.g., 500 µg/mL):
 - Accurately weigh approximately 25 mg of **2-Hydroxy-4-phenylbenzoic acid** reference standard.
 - Transfer the standard to a 50 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This mixture ensures solubility and compatibility with the mobile phase.[10]
 - Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions (for Calibration Curve):
 - Prepare a series of at least five working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water diluent.
 - A suggested concentration range could be 5, 20, 50, 100, and 200 µg/mL.

Sample Preparation

The sample preparation protocol will depend on the matrix. For a bulk drug substance or a simple formulation:

- Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of **2-Hydroxy-4-phenylbenzoic acid**.
- Transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of the 50:50 acetonitrile/water diluent.
- Sonicate for 15 minutes to facilitate extraction and dissolution.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix thoroughly.
- If necessary, perform a further dilution to bring the final concentration into the linear range of the calibration curve (e.g., ~100 µg/mL).

- Prior to injection, filter the final solution through a 0.45 μm syringe filter into an HPLC vial.
[11] Discard the first 1-2 mL of the filtrate.



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Sample Preparation Workflow Diagram.

Chromatographic Conditions & Data Acquisition

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may be adjusted as per the United States Pharmacopeia (USP) General Chapter <621> guidelines to optimize the separation.[1][12][13]

Parameter	Recommended Condition
HPLC Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile (ACN)
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or optimal wavelength determined by DAD analysis)
Injection Volume	10 µL
Run Time	15 minutes

Rationale for Gradient Elution: A gradient program is chosen to ensure that the main analyte peak is eluted with a good peak shape and reasonable retention time, while also allowing any more strongly retained impurities to be eluted from the column, preventing carryover in subsequent injections.

System Suitability Test (SST)

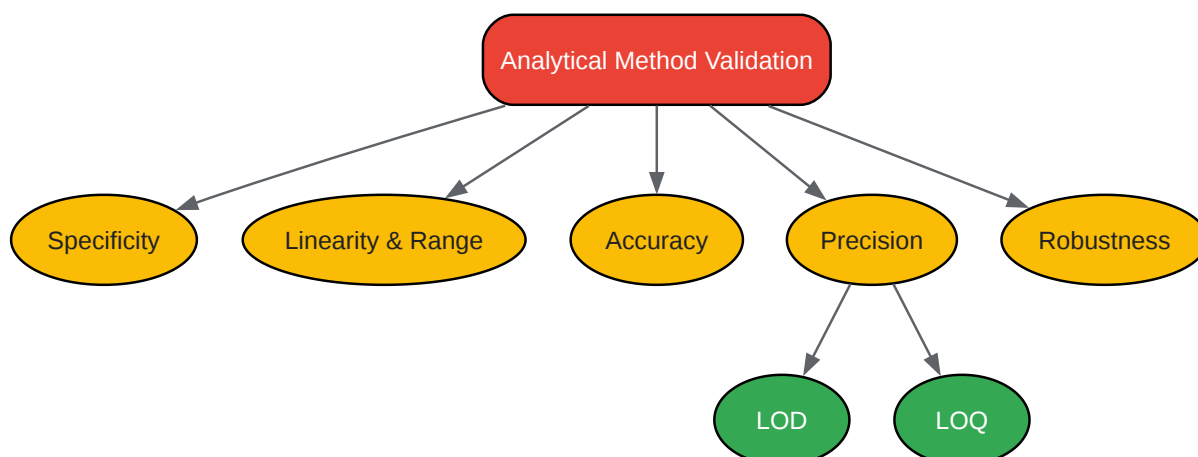
Before commencing any sample analysis, the performance of the chromatographic system must be verified.

- Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
- Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
- Calculate the system suitability parameters. The acceptance criteria should be predefined in the test method protocol.

SST Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N \geq 2000$
% RSD of Peak Area	$\leq 2.0\%$ for n=5 injections
% RSD of Retention Time	$\leq 1.0\%$ for n=5 injections

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]



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Core Parameters for Method Validation.

- **Specificity:** Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The chromatogram of the sample should show a peak for the analyte that is free from interference at its retention time. Peak purity analysis using a DAD is recommended.
- **Linearity:** Analyze the five calibration standards in triplicate. Plot a graph of the mean peak area versus concentration. The correlation coefficient (r^2) should be ≥ 0.999 .

- Accuracy: Perform a recovery study by spiking a placebo or sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14] Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.
- Precision:
 - Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be $\leq 2.0\%$.[14]
 - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.
- Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by analyzing a series of dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio (S/N) of 10:1. LOD is the lowest concentration that can be detected, typically with an S/N of 3:1.
- Robustness: Introduce small, deliberate variations to the method parameters (e.g., $\pm 2^\circ\text{C}$ in column temperature, $\pm 5\%$ in organic mobile phase composition, ± 0.1 units of pH, ± 0.1 mL/min in flow rate) and assess the impact on system suitability parameters.

Summary of Validation Acceptance Criteria

Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% – 102.0%
Precision (% RSD)	Repeatability: $\leq 2.0\%$ Intermediate Precision: $\leq 2.0\%$
Robustness	System suitability parameters must pass at all conditions.

Conclusion

The RP-HPLC method described in this application note provides a robust, precise, and accurate protocol for the quantitative analysis of **2-Hydroxy-4-phenylbenzoic acid**. The use of a C18 column with an acidified water/acetonitrile mobile phase gradient ensures excellent separation and peak symmetry. Adherence to the detailed protocols for sample preparation, system suitability, and method validation will generate reliable and reproducible data suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

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